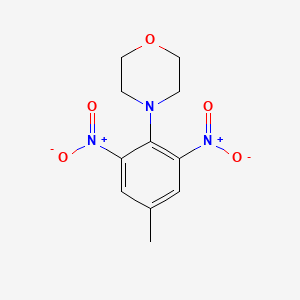
4-(4-Methyl-2,6-dinitrophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-2,6-dinitrophenyl)morpholine is a chemical compound with the molecular formula C11H13N3O5 . It is a solid substance with a molecular weight of 267.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O5/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Herbicide and Insecticide Characterization
- Amine salts of dinitroalkyl phenols, which include compounds like 4-(4-Methyl-2,6-dinitrophenyl)morpholine, have been explored for their potential use as herbicides and insecticides. Research has focused on characterizing these compounds to understand their suitability for such applications (Dutton et al., 1953).
Aromatic Nucleophilic Substitution Reactions
- Studies have investigated the reaction mechanisms involving compounds like this compound in aromatic nucleophilic substitution reactions. These reactions are significant in various chemical synthesis processes and the understanding of their mechanisms is vital (Emokpae et al., 1993).
Crystal Structure Analysis
- The crystal structure of related compounds, such as 4-(2,4-Dinitrophenylsulfanyl)morpholine, has been analyzed to understand their molecular configuration and potential applications in various fields like material science (Brito et al., 2006).
Kinetic Studies in Chemical Reactions
- Kinetic studies of reactions involving morpholine derivatives provide insights into their behavior in different solvents, which is essential for their application in chemical synthesis and pharmaceuticals (Ayediran et al., 1977).
Acylation Reactions
- The acylation of morpholine derivatives has been studied to understand their reactions with different chemical agents. This research is crucial for developing new pharmaceuticals and chemical compounds (Kochetova et al., 2015).
Photophysical Characterization
- Research into the photophysical properties of morpholine derivatives like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine contributes to the development of materials with specific optical properties, useful in electronics and photonics (Chin et al., 2010).
Sterically Hindered Cyclohexadienes
- Studies on compounds like 4-[α-morpholino-α-(2-hydroxyphenyl)]methyl-2,6-di-(tert-butyl)-phenol showcase their unusual synthesis pathways and thermochromic properties, which have implications in materials science and chemistry (Komissarov et al., 1991).
Safety and Hazards
properties
IUPAC Name |
4-(4-methyl-2,6-dinitrophenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPGSUOBBQXLSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)
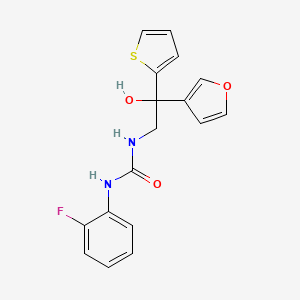
![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)
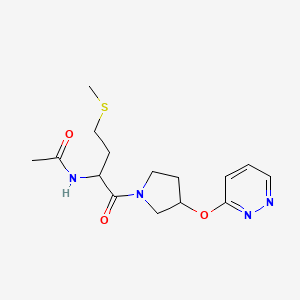
![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)

![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)
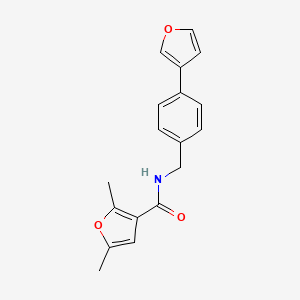
![Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2410904.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)
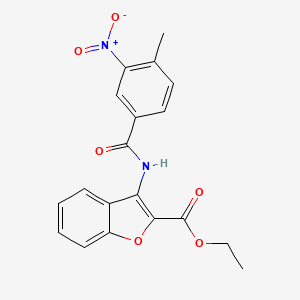
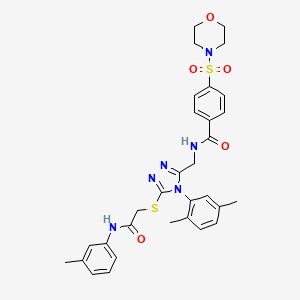
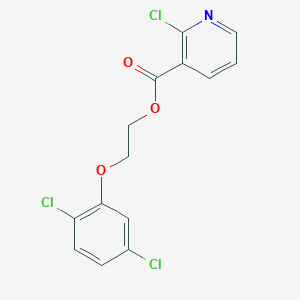
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2410911.png)